2-Fluoroethanol chemical properties and structure
2-Fluoroethanol chemical properties and structure
An In-depth Technical Guide to 2-Fluoroethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroethanol (C₂H₅FO), a simple fluorinated alcohol, serves as a critical building block in the synthesis of a wide array of valuable fluorinated compounds.[1] Its unique structural and chemical properties, largely influenced by the highly electronegative fluorine atom, make it a versatile intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of 2-fluoroethanol, intended for professionals in research and drug development. The strategic incorporation of fluorine can significantly modify a molecule's stability, reactivity, and biological activity.[2]
Chemical and Physical Properties
2-Fluoroethanol is a colorless liquid with a characteristic alcohol odor.[3][4] It is miscible with water and many organic solvents.[3][4] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Fluoroethanol
| Property | Value | Reference |
| Molecular Formula | C₂H₅FO | [3][5] |
| Molar Mass | 64.06 g·mol⁻¹ | [3][5] |
| Density | 1.1040 g/cm³ at 20 °C (68 °F) | [3][5] |
| 1.091 g/mL at 25 °C (lit.) | [2][4] | |
| Melting Point | -26.5 °C (-15.7 °F; 246.7 K) | [2][3][4] |
| Boiling Point | 103.5 °C (218.3 °F; 376.6 K) at 760 mmHg | [2][3][5] |
| Flash Point | 31 °C (88 °F; 304 K) | [2][3] |
| Solubility | Miscible in water, ethanol, ethyl ether, acetone | [3][4][5] |
| Vapor Pressure | 19 mbar (15 °C) | [3] |
| 16 mm Hg (20 °C) | [4] | |
| 21.3 mmHg | [5] | |
| Acidity (pKa) | 14.74 (predicted) | [3] |
| Refractive Index (n²⁰/D) | 1.365 | [2][4] |
| LogP (Octanol/Water) | -0.67 | [5][6] |
Molecular Structure and Conformational Analysis
The structure of 2-fluoroethanol is notable for its conformational preference. Due to a phenomenon known as the "gauche effect," the gauche conformer is significantly more stable than the anti conformer.[7][8][9] This stability is attributed to a combination of intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the electronegative fluorine atom, as well as hyperconjugation.[3][7][10] In the hyperconjugation model, electron density is donated from the C-H σ bonding orbital to the C-F σ* antibonding orbital, an interaction that is maximized in the gauche conformation.[9] Electron diffraction studies have shown that in the vapor phase, 2-fluoroethanol exists almost entirely (>90%) in the gauche form.[10]
Caption: Conformational isomers of 2-Fluoroethanol.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and quality control of 2-fluoroethanol.[11][12]
Table 2: Spectroscopic Data for 2-Fluoroethanol
| Technique | Key Features | Reference |
| ¹H NMR | Signals from methylene (B1212753) (-CH₂) and hydroxyl (-OH) groups. | [11][12][13] |
| ¹³C NMR | Elucidates the carbon backbone. | [11][12][14] |
| ¹⁹F NMR | Highly sensitive detection and characterization of the fluorine atom. | [11][12][15] |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), Strong C-F stretch (~1000-1100 cm⁻¹). | [11][12] |
| Mass Spectrometry | Confirms molecular weight and provides characteristic fragmentation patterns. | [11][12] |
Synthesis and Reactivity
Synthesis
The most common laboratory and industrial synthesis of 2-fluoroethanol is a halogen exchange reaction, specifically a Finkelstein reaction.[2][3] This typically involves treating 2-chloroethanol (B45725) with an alkali metal fluoride (B91410), such as potassium fluoride.[2][3]
Caption: Synthesis workflow for 2-Fluoroethanol.
Experimental Protocol: Synthesis via Finkelstein Reaction[16]
A detailed experimental protocol adapted from the literature is as follows:
-
Apparatus Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a distillation column (e.g., 30-cm) is assembled.
-
Reactant Mixture: A mixture of 350 g of dry, powdered potassium fluoride, 230 g of ethylene glycol, and 130 g of diethylene glycol is added to the reaction vessel.
-
Reaction Conditions: The mixture is heated to and maintained at 170-180 °C with stirring.
-
Addition of Starting Material: 322 g of 2-chloroethanol is added dropwise over a period of 3 hours.
-
Product Collection: The 2-fluoroethanol product (boiling point 97-104 °C) is continuously distilled off through the column as it is formed.
-
Completion: After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product.
-
Purification: The crude product is collected and may be stored over sodium fluoride to remove any traces of hydrogen fluoride. It is then purified by redistillation to yield the final product.
Reactivity
The presence of the electronegative fluorine atom influences the reactivity of 2-fluoroethanol.[11]
-
Dehydrofluorination: In the presence of a base, 2-fluoroethanol undergoes dehydrofluorination to yield acetaldehyde.[3]
-
Esterification: It reacts with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base to form the corresponding triflate ester.[2][3]
-
Intermediate in Synthesis: It is a valuable building block for introducing the fluoroethyl moiety into larger molecules, participating in reactions like etherifications and fluoroalkylations.[1][2]
Applications in Research and Drug Development
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][16] This makes fluorinated compounds highly valuable in medicinal chemistry.
-
Pharmaceutical Intermediates: 2-Fluoroethanol is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The fluoroethoxy group is a common structural motif in various drug candidates.
-
PET Radiotracers: The 2-[¹⁸F]-fluoroethoxy group is incorporated into various radiotracers used in Positron Emission Tomography (PET) imaging, such as [¹⁸F]-fluoroethyl-l-tyrosine.[3]
-
Fine Chemicals: It is used in the synthesis of specialized fluorinated fine chemicals for agrochemicals and advanced materials.[1] The demand for complex molecular structures with precise fluorination continues to grow.[2]
Caption: Role of 2-Fluoroethanol in chemical applications.
Safety and Handling
2-Fluoroethanol is a highly toxic and flammable compound that requires strict safety protocols for handling.[2][17]
-
Toxicity: It is classified as very toxic by inhalation, in contact with skin, and if swallowed.[4][18] Its toxicity stems from its in-vivo metabolism by alcohol dehydrogenase to fluoroacetaldehyde (B75747) and subsequently to fluoroacetate.[2][3] Fluoroacetate is a potent metabolic poison that inhibits the aconitase enzyme in the TCA cycle.[3] Exposure can lead to severe central nervous system effects, respiratory failure, and can be fatal.[3][18]
-
Flammability: It is a flammable liquid with a flash point of 31 °C (88 °F).[17] Keep away from heat, sparks, open flames, and other ignition sources.[6][17]
-
Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[4][17] Avoid all personal contact, including inhalation.[18]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][17] Store away from incompatible materials and ignition sources.[6]
-
First Aid: In case of exposure, immediate medical attention is critical.[2] For skin contact, immediately flush with large amounts of water and remove contaminated clothing.[18] If inhaled, move the victim to fresh air.[2] If swallowed, seek emergency medical help immediately.[17]
References
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- 2. innospk.com [innospk.com]
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- 5. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. In 2 - Fluoroethanol which conformer will be most stable? [allen.in]
- 9. Gauche effect - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
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- 13. spectrabase.com [spectrabase.com]
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- 15. spectrabase.com [spectrabase.com]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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